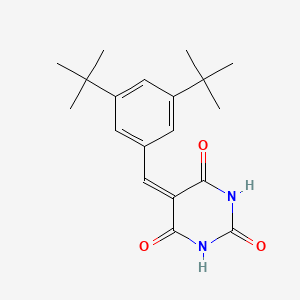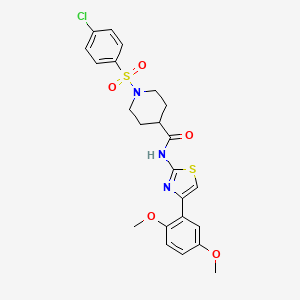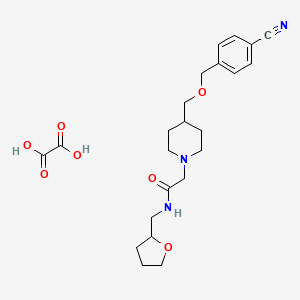![molecular formula C19H18F3N3O3 B2544111 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380172-67-6](/img/structure/B2544111.png)
4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one, also known as TFP, is a chemical compound that has been widely studied in the field of neuroscience. TFP is a potent and selective inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine in the brain. The inhibition of DAT by TFP leads to an increase in extracellular dopamine levels, which has been shown to have a number of physiological and biochemical effects.
Wirkmechanismus
4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one acts as a competitive inhibitor of DAT, binding to the dopamine binding site on the transporter. This leads to a decrease in the reuptake of dopamine, resulting in an increase in extracellular dopamine levels. The increase in dopamine levels has been shown to have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
The increase in dopamine levels resulting from 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one's inhibition of DAT has been shown to have a number of physiological and biochemical effects. Dopamine is a neurotransmitter that is involved in a number of processes, including reward processing, locomotor activity, and cognitive function. The increase in dopamine levels resulting from 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one's inhibition of DAT has been shown to enhance reward processing, increase locomotor activity, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in lab experiments is its potency and selectivity for DAT. 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a highly specific inhibitor of DAT, which allows for the selective manipulation of dopamine levels in the brain. However, one limitation of using 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is its potential to have off-target effects. 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been shown to have some activity at other monoamine transporters, which could lead to non-specific effects.
Zukünftige Richtungen
There are a number of potential future directions for research on 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one. One area of interest is the development of new compounds that are more potent and selective inhibitors of DAT. Another area of interest is the use of 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in the study of neurological and psychiatric disorders, such as Parkinson's disease and addiction. Additionally, the use of 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one in combination with other compounds, such as other dopamine receptor agonists, could provide insight into the complex interactions between different neurotransmitter systems in the brain.
Synthesemethoden
The synthesis of 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves the reaction of 4-(2-phenylmethoxyacetyl)piperazin-2-one with 2-(trifluoromethyl)pyridine-4-boronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one as a white crystalline solid with high purity.
Wissenschaftliche Forschungsanwendungen
4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been extensively studied in the field of neuroscience due to its potent and selective inhibition of DAT. 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been used as a tool compound to investigate the role of dopamine in a number of physiological and behavioral processes. 4-(2-Phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has been used to study the effects of dopamine on reward processing, locomotor activity, and cognitive function.
Eigenschaften
IUPAC Name |
4-(2-phenylmethoxyacetyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)16-10-15(6-7-23-16)25-9-8-24(11-17(25)26)18(27)13-28-12-14-4-2-1-3-5-14/h1-7,10H,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFSYRLXNMUQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)COCC2=CC=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-3-(4-fluorophenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2544030.png)

![benzyl [3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetate](/img/no-structure.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2544033.png)
![4-propyl-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2544035.png)
![1-[(4-Methoxyphenyl)(phenyl)methyl]piperazine dihydrochloride](/img/structure/B2544036.png)



![N-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B2544043.png)
![ethyl 5-({2-[(1E)-(methoxyimino)methyl]phenoxy}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2544045.png)

